![molecular formula C17H13BrO3S B290463 5-Bromo-2-naphthyl 4-methylbenzenesulfonate](/img/structure/B290463.png)
5-Bromo-2-naphthyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-naphthyl 4-methylbenzenesulfonate is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is commonly used as a reagent in organic synthesis, and its unique properties make it a valuable tool for scientific investigation.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-naphthyl 4-methylbenzenesulfonate involves its ability to act as a nucleophilic catalyst in organic reactions. As a catalyst, it helps to facilitate the reaction by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Bromo-2-naphthyl 4-methylbenzenesulfonate. However, it is known to be a relatively non-toxic compound and has been used in various biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-naphthyl 4-methylbenzenesulfonate in lab experiments is its ability to act as a nucleophilic catalyst, which can help to increase the yield of the desired product. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Bromo-2-naphthyl 4-methylbenzenesulfonate in scientific research. One area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is its potential use in the development of new materials, such as polymers and coatings.
In conclusion, 5-Bromo-2-naphthyl 4-methylbenzenesulfonate is a valuable tool in scientific research due to its ability to act as a nucleophilic catalyst in various organic reactions. Its unique properties make it a valuable reagent in the synthesis of various organic compounds, and its potential applications in the development of new materials and pharmaceuticals make it an area of continued interest in scientific research.
Synthesemethoden
The synthesis of 5-Bromo-2-naphthyl 4-methylbenzenesulfonate involves the reaction of 5-bromo-2-naphthol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 5-Bromo-2-naphthyl 4-methylbenzenesulfonate as a white solid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-naphthyl 4-methylbenzenesulfonate has been widely used in scientific research for its ability to act as a nucleophilic catalyst in various organic reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
Molekularformel |
C17H13BrO3S |
---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
(5-bromonaphthalen-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13BrO3S/c1-12-5-8-15(9-6-12)22(19,20)21-14-7-10-16-13(11-14)3-2-4-17(16)18/h2-11H,1H3 |
InChI-Schlüssel |
JALRBFNEMLRBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.